BenchChemオンラインストアへようこそ!

N-Fmoc (E)-Fluvoxamine

Serotonin Transporter (SERT) Pharmacological Activity Stereoisomerism

Ensure accurate analytical quantification of the pharmacologically inactive Z-isomer impurity in fluvoxamine drug substance with N-Fmoc (E)-Fluvoxamine, the essential Fmoc-protected reference standard. This pure (E)-oxime geometric isomer (CAS 1246833-32-8) enables precise HPLC/NMR system suitability and calibration under British Pharmacopoeia limits (≤0.5% Z-isomer). Unlike unprotected fluvoxamine, the Fmoc group permits mild-base deprotection for targeted prodrug design or controlled release in solid-phase peptide synthesis (SPPS). Substitution with the inactive Z-isomer or unprotected fluvoxamine invalidates pharmacological and toxicological results. Choose isomer-specific authenticity for reliable quality control and drug discovery workflows.

Molecular Formula C₃₀H₃₁F₃N₂O₄
Molecular Weight 540.57
Cat. No. B1163368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc (E)-Fluvoxamine
Synonyms7-[4-(Trifluoromethyl)phenyl]-5,12-dioxa-2,6-diazatridec-6-enoic Acid 9H-Fluoren-9-ylmethyl Ester; 
Molecular FormulaC₃₀H₃₁F₃N₂O₄
Molecular Weight540.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc (E)-Fluvoxamine for Research & Analytical Reference Procurement


N-Fmoc (E)-Fluvoxamine is a chemically derivatized form of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the primary amine of the (E)-oxime geometric isomer . This protected derivative (CAS: 1246833-32-8, molecular formula C30H31F3N2O4, molecular weight 540.57 g/mol) is exclusively intended for research and analytical applications [1]. The (E)-configuration at the oxime C=N double bond is essential for biological activity; the corresponding (Z)-isomer is pharmacologically inactive [2].

Why N-Fmoc (E)-Fluvoxamine Cannot Be Substituted with Unprotected or (Z)-Isomer Analogs


Substitution of N-Fmoc (E)-Fluvoxamine with unprotected fluvoxamine or its (Z)-isomer is not permissible in analytical or controlled-release research applications. The Fmoc protecting group enables precise amine deprotection under mild basic conditions, a requirement for peptide synthesis and prodrug design that unprotected fluvoxamine cannot fulfill . Critically, the (Z)-isomer is pharmacologically inactive, losing the capacity to inhibit serotonin uptake, which would invalidate any pharmacological or toxicological study results [1]. Furthermore, the British Pharmacopoeia strictly limits the Z-isomer content in fluvoxamine drug substance to ≤0.5% due to this inactivity, underscoring the necessity of using the pure (E)-isomer for accurate analytical reference standards [2].

N-Fmoc (E)-Fluvoxamine: Quantifiable Differentiation Evidence Guide


Geometric Isomerism and Biological Activity: (E)- vs. (Z)-Isomer

The (E)-isomer of fluvoxamine is the pharmacologically active form, whereas the (Z)-isomer is inactive [1]. Photoisomerization of fluvoxamine generates the (Z)-isomer, which loses the capacity to inhibit serotonin uptake [2]. The activity of fluvoxamine resides solely on the (E)-isomer, and the British Pharmacopoeia limits the content of the (Z)-isomer to 0.5% [3].

Serotonin Transporter (SERT) Pharmacological Activity Stereoisomerism

Melting Point Differentiation for Identity Confirmation: N-Fmoc (E)- vs. N-Fmoc (Z)-Fluvoxamine

N-Fmoc (E)-Fluvoxamine exhibits a melting point of 84–86°C [1]. In contrast, the corresponding N-Fmoc (Z)-Fluvoxamine isomer has a melting point of 106–108°C . This substantial difference of approximately 22°C provides a straightforward, instrument-free method for distinguishing between the two protected isomers upon receipt.

Thermal Analysis Identity Testing Quality Control

Regulatory Impurity Control and Analytical Quantification of (Z)-Isomer

The British Pharmacopoeia limits the content of the pharmacologically inactive (Z)-isomer in fluvoxamine drug substance to ≤0.5% [1]. A validated 1H NMR method can determine the Z-isomer content down to the 0.2% level using a 15 mg sample [2]. For N-Fmoc (E)-Fluvoxamine, which is used as an analytical reference standard, the absence of (Z)-isomer contamination is critical for accurate quantification and method validation.

Pharmaceutical Analysis Impurity Profiling Quantitative NMR

Photostability and Isomerization Kinetics: Implications for Handling and Storage

Fluvoxamine undergoes photoisomerization from the active (E)-isomer to the inactive (Z)-isomer under simulated sunlight [1]. The isomerization occurs in two stages: a rapid initial phase with a rate constant of 0.12–0.19 day⁻¹ for the first 7 days, followed by a slower phase with a rate constant of 0.04–0.05 day⁻¹ [2]. This sensitivity necessitates protection from light during handling and storage of N-Fmoc (E)-Fluvoxamine to maintain isomeric purity.

Photostability Isomerization Kinetics Drug Stability

Recommended Research & Industrial Applications for N-Fmoc (E)-Fluvoxamine


Analytical Reference Standard for E/Z Isomer Purity Method Development

N-Fmoc (E)-Fluvoxamine serves as an authentic standard for developing and validating HPLC or NMR methods to quantify the pharmacologically inactive (Z)-isomer impurity in fluvoxamine drug substance and drug product. Given the British Pharmacopoeia limit of ≤0.5% (Z)-isomer, this compound is essential for establishing system suitability and calibration curves in quality control laboratories [1].

Controlled-Release Prodrug Synthesis in Peptide Chemistry

The Fmoc protecting group enables the use of N-Fmoc (E)-Fluvoxamine as a building block in solid-phase peptide synthesis (SPPS) for creating peptide-drug conjugates or prodrugs [1]. The Fmoc group can be selectively removed under mild basic conditions, releasing the active (E)-fluvoxamine pharmacophore in a controlled manner for targeted delivery or mechanistic studies .

Pharmacological Studies Investigating Stereospecific Activity

N-Fmoc (E)-Fluvoxamine can be deprotected to yield pure (E)-fluvoxamine for use as a positive control in experiments designed to differentiate the pharmacological effects of the active (E)-isomer from the inactive (Z)-isomer. This is critical for studies on serotonin transporter (SERT) binding, σ-1 receptor modulation, and downstream cellular effects, where isomer contamination could confound results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Fmoc (E)-Fluvoxamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.